molecular formula C21H19BrO7 B2498546 ETHYL 6-BROMO-5-(3,4-DIMETHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 384368-15-4

ETHYL 6-BROMO-5-(3,4-DIMETHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2498546
CAS No.: 384368-15-4
M. Wt: 463.28
InChI Key: GZXJVANAZUPLOC-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-5-(3,4-DIMETHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran core, which is substituted with bromine, methoxy groups, and an ethyl ester functional group. The compound’s intricate structure makes it a subject of interest in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-BROMO-5-(3,4-DIMETHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom into the benzofuran ring.

    Esterification: Formation of the ethyl ester group.

    Methoxylation: Introduction of methoxy groups onto the benzoyloxy moiety.

Each step requires specific reaction conditions, such as the use of bromine or N-bromosuccinimide (NBS) for bromination, acidic or basic catalysts for esterification, and methanol or other methoxylating agents for methoxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-BROMO-5-(3,4-DIMETHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy groups to hydroxyl or carbonyl groups.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

ETHYL 6-BROMO-5-(3,4-DIMETHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-5-(3,4-DIMETHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

ETHYL 6-BROMO-5-(3,4-DIMETHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with other benzofuran derivatives, such as:

    ETHYL 6-BROMO-5-(4-NITROBENZYL)OXY-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE: Similar structure but with a nitrobenzyl group instead of dimethoxybenzoyloxy.

    2-(2-HYDROXYBENZOYL)-N-PHENYLHYDRAZINECARBOTHIOAMIDE: Different functional groups but shares the benzofuran core.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-bromo-5-(3,4-dimethoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO7/c1-5-27-21(24)19-11(2)28-16-10-14(22)17(9-13(16)19)29-20(23)12-6-7-15(25-3)18(8-12)26-4/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXJVANAZUPLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC(=C(C=C3)OC)OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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